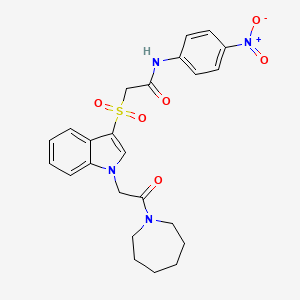
1-(3-Fluoro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s role or use, if known.
Synthesis Analysis
Synthesis analysis involves studying the methods used to create a chemical compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis occurs.Molecular Structure Analysis
Molecular structure analysis involves studying the arrangement of atoms within a molecule. This can be done using various techniques, such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that a compound can undergo. This can include studying the reagents and conditions needed for the reaction, as well as the products formed.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.科学的研究の応用
Pharmacological Activity
Research has demonstrated that derivatives similar to "1-(3-Fluoro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea" possess significant pharmacological properties. For instance, a series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, which share structural features with the compound , have been shown to exhibit anxiolytic activity and muscle-relaxant properties that are centrally mediated. These compounds achieve a separation of anxiolytic and muscle-relaxant effects from other central nervous system activities, such as anticonvulsant, sedative, and hypnotic activities (Rasmussen et al., 1978).
Antipsoriatic Potential
Further investigation into pyrazolo[3,4-d]pyrimidine derivatives has revealed the discovery of potent FLT3 inhibitors. One such compound demonstrated significant antipsoriatic effects in a psoriatic animal model, highlighting the therapeutic potential of these molecules for treating psoriasis, a chronic T-cell-mediated autoimmune disease (Li et al., 2016).
Chemical Synthesis and Reactivity
On the synthetic chemistry front, research has focused on the reactivity of urea derivatives similar to "1-(3-Fluoro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea" with other chemical entities. For example, the reaction of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-(Pyridin-3-yl)pyrimidin-2-yl) urea with methyl iodide and its X-ray crystallographic structure were explored, providing insights into the structural and reactivity aspects of these compounds (Jung et al., 2008).
Supramolecular Chemistry
The study of ureidopyrimidinones has revealed strong dimerization capabilities through quadruple hydrogen bonding, presenting opportunities for the development of supramolecular assemblies. These findings open avenues for the application of similar compounds in materials science and nanotechnology (Beijer et al., 1998).
Safety And Hazards
This involves studying the potential risks associated with handling or using the compound. This can include toxicity information, as well as precautions for safe handling and storage.
将来の方向性
Future directions could involve potential areas of further research or applications for the compound. This could include potential uses in medicine, industry, or other fields.
I hope this general information is helpful. For more specific information about “1-(3-Fluoro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea”, I would recommend consulting scientific literature or databases, or reaching out to a specialist in the field.
特性
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O/c1-11-4-5-12(8-14(11)17)20-16(23)21-13-9-18-15(19-10-13)22-6-2-3-7-22/h4-5,8-10H,2-3,6-7H2,1H3,(H2,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGUPHXIHZOJTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3CCCC3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

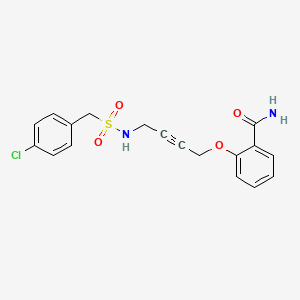
![2-(2-(4-Chlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2392261.png)
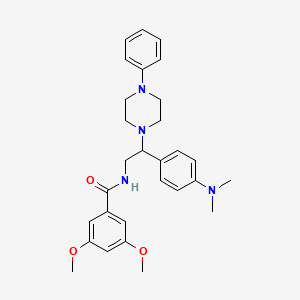
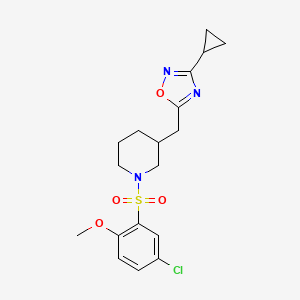
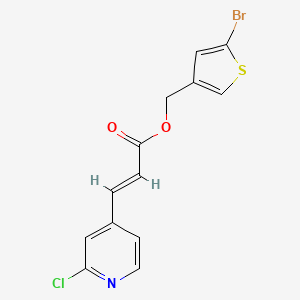
![2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2392268.png)
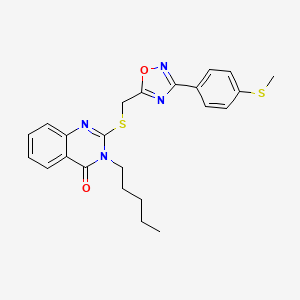
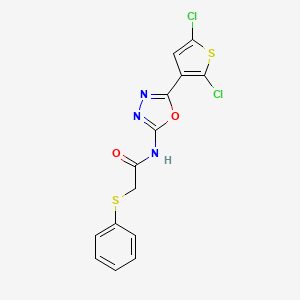
![benzyl 2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2392273.png)
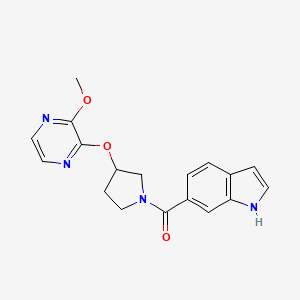
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2392277.png)
![Ethyl 5-(2-(4-chlorophenoxy)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2392280.png)
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2392282.png)
